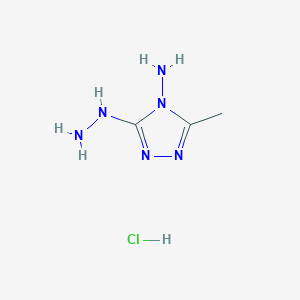

3-hydrazino-5-methyl-4H-1,2,4-triazol-4-ylamine hydrochloride

Description

3-Hydrazino-5-methyl-4H-1,2,4-triazol-4-ylamine hydrochloride is a triazole derivative characterized by a hydrazino group (-NHNH₂) at position 3 and a methyl group (-CH₃) at position 5 of the triazole ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. Triazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name |

3-hydrazinyl-5-methyl-1,2,4-triazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N6.ClH/c1-2-7-8-3(6-4)9(2)5;/h4-5H2,1H3,(H,6,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFGXZSUQSDATNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1N)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597468 | |

| Record name | 3-Hydrazinyl-5-methyl-4H-1,2,4-triazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-28-9, 59545-76-5 | |

| Record name | 4H-1,2,4-Triazol-4-amine, 3-hydrazinyl-5-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydrazinyl-5-methyl-4H-1,2,4-triazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrazine-Mediated Cyclization of Cyanoacetone Precursors

The foundational approach for synthesizing 5-methyltriazole derivatives involves cyclizing cyanoacetone or its alkali metal salts with hydrazine derivatives. For example, sodium cyanoacetone reacts with hydrazinium hydrochloride in toluene under reflux to yield 3-amino-5-methylpyrazole. While this method primarily targets pyrazoles, analogous strategies apply to triazoles by modifying reaction stoichiometry and substituents.

Example protocol (adapted from):

-

Combine sodium cyanoacetone (1 mol) and hydrazinium monohydrochloride (1 mol) in toluene.

-

Reflux with a water separator until hydration ceases.

-

Precipitate sodium chloride with ethanol, filter, and distill the filtrate.

-

Obtain 3-amino-5-methylpyrazole at 72–88% yield and >95% purity.

This method’s adaptability to triazoles requires substituting cyanoacetone with β-ketoesters or azides.

Cycloaddition of β-Ketoesters and Azides

The Huisgen cycloaddition between β-ketoesters and azides, catalyzed by DBU (1,8-diazabicycloundec-7-ene), generates 5-methyl-1,2,3-triazole carboxylates. Acidic hydrolysis then introduces hydroxyl groups, which can be further functionalized with hydrazine.

Key reaction parameters (from):

-

Solvent : Acetonitrile (0.2 M concentration).

-

Temperature : 50°C for 12–24 hours.

-

Workup : Column chromatography (MeOH/DCM/AcOH 90:10:0.1).

-

Yield : 70–95% for triazole intermediates.

Hydrazino Functionalization Strategies

Direct Hydrazination of Chloro-Triazole Intermediates

Chlorinated triazoles undergo nucleophilic substitution with hydrazine hydrate to introduce hydrazino groups. A representative protocol from PMC involves sonicating chloro-1,3,5-triazine derivatives with hydrazine hydrate in acetonitrile at 60°C. Adapted for triazoles:

Procedure :

-

Dissolve chloro-triazole (20 mmol) in acetonitrile (50 mL).

-

Add hydrazine hydrate (80%, 20 mL) and sonicate at 60°C for 1 hour.

-

Remove solvents under vacuum, precipitate with diethyl ether, and filter.

Hydrochloride Salt Formation

Acidic Precipitation from Triazole Bases

The free base of 3-hydrazino-5-methyl-4H-1,2,4-triazol-4-ylamine is treated with hydrochloric acid to form the hydrochloride salt.

-

Disperse triazole base (1.2 mmol) in water (0.1 M).

-

Add KOH pellets (10 equiv) until dissolution.

-

Stir for 2 hours, cool to 0°C, and titrate with 37% HCl to pH 1.

-

Filter and dry the precipitate to obtain the hydrochloride salt (85–90% yield).

Analytical Validation and Characterization

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal studies confirm planar triazole rings with extensive hydrogen bonding (N–H···Cl interactions, 2.58–3.18 Å). Crystal densities range from 1.435–1.513 g/cm³, influencing explosive properties in energetic salts.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

3-hydrazino-5-methyl-4H-1,2,4-triazol-4-ylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

Substitution: Halogens, alkylating agents, and other reagents under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may yield more hydrogenated derivatives.

Scientific Research Applications

Chemical Synthesis and Reagents

3-Hydrazino-5-methyl-4H-1,2,4-triazol-4-ylamine hydrochloride has been utilized as a reagent in chemical synthesis. Its structure allows it to participate in various chemical reactions, including:

- Hydrazine Derivatives : It can be used to synthesize other hydrazine derivatives which are important for developing pharmaceuticals and agrochemicals.

- Colorimetric Detection : The compound has been noted for its use in colorimetric detection methods for aldehydes, showcasing its utility in analytical chemistry .

Energetic Materials

Recent studies have highlighted the compound's role in the development of energetic materials. Its nitrogen-rich structure contributes to high energy density and stability, making it suitable for applications such as:

- Propellants and Explosives : It is being investigated as a component in the formulation of new propellants and explosives due to its favorable detonation properties. For instance, salts derived from this compound have shown promising performance metrics such as high detonation velocity and pressure .

Biological Applications

The compound has potential applications in biological research:

- Proteomics Research : It is marketed as a biochemical tool for proteomics research, where it may assist in the study of protein interactions and functions . Its ability to form stable complexes with biological molecules can facilitate various biochemical assays.

Material Science

In material science, this compound is being explored for:

- Polyvalent Ionic Salts : The synthesis of polyvalent ionic salts based on this compound has been reported, which exhibit unique properties beneficial for advanced material applications . These materials could be used in high-performance coatings or as additives in composite materials.

Case Study 1: Energetic Salts Synthesis

A study published in 2023 detailed the synthesis of various energetic salts derived from this compound. The findings indicated that these salts exhibited excellent stability and performance metrics suitable for military and aerospace applications .

Case Study 2: Colorimetric Reagent Development

Research has demonstrated the effectiveness of this compound as a colorimetric reagent for detecting aldehydes. The study highlighted its sensitivity and specificity, making it a valuable tool for environmental monitoring and food safety analysis .

Mechanism of Action

The mechanism of action of 3-hydrazino-5-methyl-4H-1,2,4-triazol-4-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, leading to changes in their structure and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and applications based on the evidence:

Structural and Functional Differences

- Hydrazino vs.

- Methyl vs. Aromatic Substituents : The methyl group at position 5 in the target compound reduces steric hindrance compared to bulkier substituents (e.g., benzoxazole in or allylthio in ), favoring better solubility and metabolic stability .

- Salt Forms : Hydrochloride salts (target compound and ) improve aqueous solubility, whereas free bases (e.g., ) may require formulation adjustments for bioavailability .

Spectroscopic and Analytical Data

- IR Spectroscopy: Hydrazino groups typically show NH stretches near 3390 cm⁻¹ (cf. ), while thione groups absorb at ~1243 cm⁻¹ .

- NMR : Aromatic protons in benzoxazole-triazole hybrids () resonate at 6.86–7.26 ppm, whereas methyl groups in the target compound would appear as singlets near 2.5 ppm .

Biological Activity

3-Hydrazino-5-methyl-4H-1,2,4-triazol-4-ylamine hydrochloride (CAS Number: 59545-76-5) is a nitrogen-rich compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

- Molecular Formula : C₃H₉ClN₆

- Molecular Weight : 164.59 g/mol

- Melting Point : 217–218 °C

- Purity : ≥95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and π–π stacking. These interactions facilitate its binding to enzymes and receptors, leading to significant pharmacological effects .

Antimicrobial Activity

Research has shown that triazole derivatives exhibit notable antimicrobial properties. For instance, studies on related compounds have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The introduction of different substituents in the triazole ring can enhance antibacterial activity .

| Compound | Activity against Gram-positive | Activity against Gram-negative |

|---|---|---|

| 3-Hydrazino-5-methyl-4H-triazole | Moderate | Low |

| 4-Amino-5-methyl-1,2,4-triazole derivatives | High | Moderate |

Anticancer Potential

Triazole derivatives have been evaluated for their anticancer potential. Studies indicate that modifications in the triazole structure can lead to increased cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Case Studies

- Diuretic Activity : A study on derivatives of 4-amino-5-methyl-1,2,4-triazole showed that certain modifications could enhance diuretic effects. This suggests a potential application for 3-hydrazino derivatives in managing fluid retention .

- Energetic Materials : The synthesis of energetic salts based on triazole derivatives has been explored. These compounds demonstrate stability and performance suitable for applications in explosives and propellants .

Q & A

Q. What are the standard synthetic routes for 3-hydrazino-5-methyl-4H-1,2,4-triazol-4-ylamine hydrochloride?

The compound is typically synthesized via cyclization reactions using hydrazine derivatives. For example, refluxing 5-methyl-4H-1,2,4-triazol-4-amine with hydrazine hydrate in ethanol under controlled pH conditions yields the target compound. Work-up includes solvent removal under reduced pressure, followed by recrystallization from ethanol to isolate the hydrochloride salt. Reaction progress is monitored via TLC, and purity is confirmed by melting point analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- IR spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3350 cm⁻¹, C=N stretches at ~1639 cm⁻¹).

- NMR spectroscopy : ¹H NMR resolves methyl protons (δ ~2.5 ppm) and hydrazino protons (δ ~4.0–5.0 ppm).

- X-ray crystallography : Resolves bond lengths and angles (e.g., C-N bond distances of ~1.32 Å in the triazole ring) using programs like SHELXL .

Advanced Research Questions

Q. How can structural ambiguities in crystallographic data be resolved for this compound?

Use the SHELX suite (SHELXL for refinement, SHELXS for structure solution) to analyze high-resolution X-ray diffraction data. For twinned crystals, employ the TWIN/BASF commands in SHELXL. Validate hydrogen bonding networks using OLEX2 or WinGX for graphical representation. Disordered regions require constraints (e.g., SIMU/ISOR) to refine atomic displacement parameters .

Q. What methodological considerations ensure stability during HPLC analysis?

Develop a stability-indicating RP-HPLC method with a C18 column (3.5 µm, 150 mm × 4.6 mm). Use a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 30:70 v/v) at 1.0 mL/min. Detect degradation products at 254 nm and validate forced degradation studies under acidic/alkaline, oxidative, and thermal stress. Linearity (R² > 0.999) and recovery (98–102%) must be established for quantification .

Q. How do substituents influence the synthesis of triazole derivatives like this compound?

Substituent effects are critical in regioselective cyclization. For example, electron-withdrawing groups (e.g., -NO₂) on the triazole precursor reduce hydrazine reactivity, requiring higher temperatures (80–100°C). Conversely, electron-donating groups (e.g., -OCH₃) accelerate cyclization but may form side products, necessitating purification via column chromatography (silica gel, CHCl₃:MeOH 9:1) .

Q. What strategies address low yields in large-scale synthesis?

Optimize stoichiometry (1:1.2 molar ratio of triazole precursor to hydrazine hydrochloride) and use microwave-assisted synthesis (100 W, 80°C, 30 min) to enhance reaction efficiency. For purification, employ fractional crystallization in ethanol-water mixtures (70:30 v/v) or preparative HPLC with a methanol gradient .

Q. How are mechanistic pathways validated for biological activity (e.g., enzyme inhibition)?

Design dose-response assays (e.g., α-glucosidase inhibition) using 0.1–100 µM compound concentrations. Calculate IC₅₀ values via nonlinear regression. Confirm binding modes via molecular docking (AutoDock Vina) using PDB structures (e.g., 1XSI for α-glucosidase). Cross-validate with isothermal titration calorimetry (ITC) to measure binding constants (Kd) .

Q. What safety protocols are essential for handling this compound?

Store at 2–8°C in airtight containers under nitrogen. Use PPE (nitrile gloves, lab coat) to prevent dermal exposure. In case of inhalation, administer oxygen and monitor for respiratory distress. Dispose of waste via incineration (≥1000°C) to avoid releasing toxic hydrazine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.